molecular formula C16H11N3O5 B14624922 Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate CAS No. 56894-60-1

Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate

Cat. No.: B14624922
CAS No.: 56894-60-1
M. Wt: 325.27 g/mol
InChI Key: XKIYTSLHNPCEJI-UHFFFAOYSA-N
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Description

Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is a heterocyclic organic compound featuring a 1,3,4-oxadiazole core substituted with a 3-nitrophenyl group at position 5 and a methyl benzoate moiety at position 2. The oxadiazole ring is known for its stability and π-conjugation, making it a scaffold of interest for bioactive molecule design .

Properties

CAS No.

56894-60-1

Molecular Formula

C16H11N3O5

Molecular Weight

325.27 g/mol

IUPAC Name

methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate

InChI

InChI=1S/C16H11N3O5/c1-23-16(20)13-8-3-2-7-12(13)15-18-17-14(24-15)10-5-4-6-11(9-10)19(21)22/h2-9H,1H3

InChI Key

XKIYTSLHNPCEJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the oxadiazole ring . The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-[5-(3-Aminophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Ester Hydrolysis: 2-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid.

Scientific Research Applications

Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares key structural and physicochemical properties of Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate with structurally related compounds:

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Features
This compound C₁₆H₁₁N₃O₅ 325.28 g/mol 1,3,4-Oxadiazole, nitro, ester Polarized electronic structure; potential for charge-transfer interactions
Ethyl 4-(3-{[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate C₂₁H₁₇N₃O₆S 439.45 g/mol 1,3,4-Oxadiazole, hydroxyphenyl, dioxopyrrolidine Enhanced hydrogen-bonding capacity; sulfur inclusion may improve redox activity
2-(2,4-Dichlorophenoxy)-N'-{[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide C₁₉H₁₄Cl₂N₄O₄ 469.25 g/mol Furan, nitro, hydrazide Furan ring introduces rigidity; dichlorophenoxy group enhances lipophilicity

Pharmacological and Reactivity Comparisons

Bioactivity

  • This compound: The nitro group may confer antimicrobial or antiparasitic activity, as seen in nitroaromatic analogs.

Physicochemical Properties

  • Solubility: The ester group in this compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-esterified oxadiazoles.

Biological Activity

Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C16H14N4O5
  • Molecular Weight : 342.31 g/mol
  • CAS Number : 7659-02-1
  • Density : 1.493 g/cm³
  • Boiling Point : 422 °C at 760 mmHg

Anticancer Activity

Several studies have investigated the anticancer properties of oxadiazole derivatives, including this compound. The following table summarizes key findings from recent research:

Study ReferenceCell Lines TestedIC50 Value (µM)Mechanism of Action
HEPG2, MCF71.18 ± 0.14Inhibition of cell proliferation via apoptosis
Various cancer typesVariesInduction of oxidative stress leading to cell death
K-562 (leukemia)0.67Inhibition of specific kinases involved in cell cycle regulation

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound acts through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound significantly reduces the growth rate of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Oxidative Stress Induction : It has been observed that the compound increases the levels of reactive oxygen species (ROS) within cells, which can lead to oxidative damage and subsequent cell death.
  • Kinase Inhibition : Certain studies indicate that this compound may inhibit specific kinases that are crucial for cancer cell survival and proliferation.

Case Studies and Research Findings

Recent research highlights the effectiveness of this compound in various experimental settings:

  • A study published in the European Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cancer lines. This compound exhibited promising results with an IC50 value significantly lower than standard chemotherapy agents .
  • Another investigation focused on the compound's ability to induce apoptosis in leukemia cells. The results indicated that treatment with this compound led to a marked increase in apoptotic markers compared to untreated controls .

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